2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Amino-N-(4-methylbenzyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C22H30N2OS and its molecular weight is 370.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is NRF2 . NRF2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that plays a crucial role in cellular response to oxidative stress .
Mode of Action
The compound activates NRF2 via a non-electrophilic mechanism . This activation leads to the transcription of antioxidant response element (ARE)-dependent genes, which encode for proteins involved in the detoxification and elimination of reactive oxidants and electrophilic agents .
Biochemical Pathways
The activation of NRF2 affects the antioxidant response pathway . This pathway is responsible for the detoxification and elimination of harmful reactive oxidants and electrophilic agents. The activation of NRF2 leads to the upregulation of various antioxidant enzymes, enhancing the cell’s defense against oxidative stress .
Pharmacokinetics
It is noted that the compound ismoderately stable in liver microsomes , suggesting some level of metabolic stability.
Result of Action
The activation of NRF2 by the compound leads to the inhibition of LPSEc-stimulated inflammation in macrophages . This suggests that the compound may have potential anti-inflammatory effects.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used for proteomics research
Molecular Mechanism
A related compound has been shown to activate NRF2, a transcription factor that regulates the expression of antioxidant proteins, via a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby activating NRF2
Temporal Effects in Laboratory Settings
It has been reported that related compounds are moderately stable in liver microsomes
Properties
IUPAC Name |
2-amino-6-(2-methylbutan-2-yl)-N-[(4-methylphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2OS/c1-5-22(3,4)16-10-11-17-18(12-16)26-20(23)19(17)21(25)24-13-15-8-6-14(2)7-9-15/h6-9,16H,5,10-13,23H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUIMRSQSHXYJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.